3-(Bromomethyl)-3'-methyl-1,1'-biphenyl
Overview
Description
3-(Bromomethyl)-3’-methyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromomethyl group attached to one phenyl ring and a methyl group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-methyl-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized biphenyl derivatives.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts (e.g., palladium acetate), and bases such as potassium carbonate. The reaction is usually conducted in a mixture of water and an organic solvent like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl.
Coupling Reactions: Products are biphenyl derivatives with various substituents introduced through the coupling process.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals. Its structural properties make it suitable for applications in electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl primarily involves its reactivity towards nucleophiles and its ability to form new carbon-carbon bonds through coupling reactions. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product.
Comparison with Similar Compounds
3-Methyl-1,1’-biphenyl: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Bromomethyl-1,1’-biphenyl: Similar structure but with the bromomethyl group in a different position, leading to different reactivity and properties.
3-(Chloromethyl)-3’-methyl-1,1’-biphenyl: Similar compound with a chloromethyl group instead of a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 3-(Bromomethyl)-3’-methyl-1,1’-biphenyl is unique due to the presence of both a bromomethyl and a methyl group on the biphenyl core
Properties
IUPAC Name |
1-(bromomethyl)-3-(3-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNFODAQPJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604411 | |
Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-82-8 | |
Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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